B1574680 PT-112

PT-112

カタログ番号 B1574680
InChIキー:
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

PT-112 is a novel platinum-pyrophosphate agent designed to avoid the toxicity and drug resistance mechanisms of conventional chemotherapy. Pre-clinical models show effects on multiple cell signaling components: p16 mediated G1/S cell cycle arrest;  modulation of MDM2/p53 expression;  extrinsic apoptosis initiation;  and immunogenic cell death (ICD) induction.

科学的研究の応用

Immunogenic Cell Death and Cancer Therapy

PT-112, a novel platinum-pyrophosphate conjugate, is notable for its cytostatic and cytotoxic effects against various human and mouse cancer cell lines. Its cytotoxic response is linked to the release of danger signals vital for initiating anticancer immunity. This includes calreticulin exposure, ATP, and HMGB1 secretion. PT-112 also shows synergistic effects with PD-1 or PD-L1 blockade in controlling mouse cancers, hinting at its potential as a combinatorial partner for immune checkpoint blockers, particularly in treating immunologically cold tumors (Yamazaki, Buqué, Ames, & Galluzzi, 2020).

Bone Tropism and Multiple Myeloma

PT-112 displays a distinct bone tropism, making it a promising candidate for treating bone marrow malignancies like multiple myeloma (MM). In vitro studies have shown synergy between PT-112 and standard of care agents like bortezomib and lenalidomide in treating MM cells. This synergy, coupled with the agent's evident accumulation in bone tissue, supports the potential for PT-112 in treating MM and possibly other hematological malignancies (Ames et al., 2017).

Mitochondrial Stress and Selectivity in Prostate Cancer

PT-112 induces mitochondrial stress and immunogenic cell death in human prostate cancer cell lines while sparing non-tumorigenic prostate cells. Its mechanism involves apoptosis and is accompanied by mitochondrial reactive oxygen species (mtROS) accumulation and damage-associated molecular pattern (DAMP) release. This indicates PT-112's cancer cell selectivity and its potential across various malignant prostate phenotypes (Soler-Agesta, Ames, Price, Jimeno, Yim, Moreno-Loshuertos, & Anel, 2022).

Targeting Tumor Cells with Mitochondrial Deficiencies

Research suggests that PT-112 targets tumor cells with mitochondrial deficiencies more effectively than those with normal mitochondrial function. This is reflected in PT-112’s ability to induce tumor cell death through non-conventional mechanisms, including increased mitochondrial stress and immunogenic cell death. These findings highlight the potential for using metabolic function as a predictor of PT-112 sensitivity in clinical settings (Soler-Agesta, Marco-Brualla, Minjárez-Sáenz, Yim, Martínez-Júlvez, Price, Moreno-Loshuertos, Ames, Jimeno, & Anel, 2022).

特性

製品名

PT-112

IUPAC名

N/A

外観

Solid powder

純度

>98% (or refer to the Certificate of Analysis)

賞味期限

>3 years if stored properly

溶解性

Soluble in DMSO

保存方法

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

同義語

PT-112;  PT 112;  PT112; 

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。